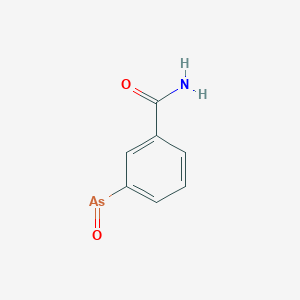

3-(Oxoarsanyl)benzamide

Description

3-(Oxoarsanyl)benzamide is an organoarsenic compound featuring a benzamide scaffold substituted with an oxoarsanyl group (-As=O) at the third position of the benzene ring.

Properties

CAS No. |

5440-09-5 |

|---|---|

Molecular Formula |

C7H6AsNO2 |

Molecular Weight |

211.05 g/mol |

IUPAC Name |

3-arsorosobenzamide |

InChI |

InChI=1S/C7H6AsNO2/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H2,9,10) |

InChI Key |

XGPRMBHKUXJUNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[As]=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Arsenosobenzamide typically involves the nitration of benzoic acid to produce m-nitrobenzoic acid, followed by reduction to m-aminobenzoic acid. The m-aminobenzoic acid is then reacted with arsenic trioxide under acidic conditions to yield m-Arsenosobenzamide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of m-Arsenosobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

m-Arsenosobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenic acid derivatives.

Reduction: Reduction reactions can convert it back to m-aminobenzoic acid.

Substitution: The arsenoso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction will produce m-aminobenzoic acid.

Scientific Research Applications

m-Arsenosobenzamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt biological processes in microorganisms.

Medicine: Research is ongoing to investigate its potential use in cancer therapy, leveraging its ability to interfere with cellular functions.

Mechanism of Action

The mechanism of action of m-Arsenosobenzamide involves its interaction with cellular components, particularly proteins and enzymes. The arsenoso group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is the basis for its antimicrobial and potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 3-(Oxoarsanyl)benzamide and analogous compounds, based on evidence from diverse sources:

Structural and Electronic Comparisons

- Electronic Effects: The oxoarsanyl group in 3-(Oxoarsanyl)benzamide likely confers strong electron-withdrawing properties, similar to nitro (-NO₂) or trifluoromethyl (-CF₃) groups in other analogs. This may enhance binding to electrophilic targets but increase susceptibility to hydrolysis .

- Steric Profile: The arsenic atom’s larger atomic radius compared to carbon or nitrogen (in pyrimidinone or oxazolidinone analogs) could hinder binding to sterically constrained enzyme active sites .

Pharmacological and Toxicological Insights

- Antiplasmodial Activity: Fluorinated and chlorinated benzamides (e.g., 3-(trifluoromethyl)benzamide) exhibit nanomolar potency against Plasmodium falciparum, surpassing artemisinin in resistant strains. The oxoarsanyl variant’s activity remains untested but may face challenges due to arsenic’s toxicity .

- Toxicity : While arsenic-containing compounds are often avoided due to toxicity risks, derivatives like 3-(pyrrolidin-4-yl)methylbenzamide (PfNF54 IC₅₀ = 0.192 µM) demonstrate that strategic substitutions can mitigate cytotoxicity while retaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.